Methyl 1-phenylpiperazine-2-carboxylate

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

Sourcing regiospecific chiral phenylpiperazine building blocks with orthogonal functional handles often delays medicinal chemistry programs. Methyl 1-phenylpiperazine-2-carboxylate addresses this gap as a 220.27 g/mol fragment-like intermediate bearing a C2-methyl ester and a free N4 secondary amine-enabling independent elaboration at each position for systematic SAR exploration. - Orthogonal reactivity: N4 amine available for alkylation, acylation, or reductive amination without affecting the C2 ester or N1-phenyl group. - Chiral resolution-ready: Racemic C2 stereocenter can be resolved enzymatically to (R)- and (S)-enantiomers for stereospecific GPCR or enzyme target profiling. - Fragment-library compatible: Meets fragment physicochemical criteria (MW <250, defined stereocenter) for CNS-targeted screening collections.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B4029404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-phenylpiperazine-2-carboxylate
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCCN1C2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c1-16-12(15)11-9-13-7-8-14(11)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
InChIKeyBWIFAQQDGNDKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 221 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-phenylpiperazine-2-carboxylate: C2-Carboxylated N-Arylpiperazine Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery


Methyl 1-phenylpiperazine-2-carboxylate is a substituted N-arylpiperazine characterized by the presence of both a phenyl group at the N1 position and a methyl ester carboxylate group at the C2 position of the piperazine ring [1]. The compound belongs to the phenylpiperazine class, which constitutes one of the most versatile scaffolds in medicinal chemistry, particularly for central nervous system (CNS) drug discovery targeting serotonin, dopamine, and melanocortin receptors [2]. The C2-carboxylate substitution introduces a key functional handle that distinguishes this compound from simple 1-phenylpiperazine analogs and enables downstream chemical elaboration or direct incorporation into biologically active molecules . As a chiral building block with both hydrogen bond donor (secondary amine) and acceptor (ester carbonyl) functionality, it serves as a strategic intermediate in the synthesis of pharmaceutical candidates and compound libraries [3].

Why Methyl 1-phenylpiperazine-2-carboxylate Cannot Be Substituted with Generic Piperazine Analogs in Receptor-Targeted Discovery Programs


The phenylpiperazine scaffold is pharmacologically promiscuous, with derivatives reported to modulate serotonin 5-HT1A, 5-HT2C, dopamine D2, melanocortin MC4, and fatty acid amide hydrolase (FAAH) targets depending on precise substitution patterns [1]. Even minor structural modifications can profoundly alter receptor selectivity, pharmacokinetic properties, and functional outcomes [2]. The C2-carboxylate methyl ester in this compound provides a defined vector for hydrogen bonding and steric occupancy that is absent in unsubstituted 1-phenylpiperazine or simple N-alkylated analogs [3]. Furthermore, the secondary amine at N4 remains available for orthogonal functionalization, making this compound a regiochemically defined intermediate that cannot be replaced by symmetrical piperazines or N4-alkylated derivatives without compromising downstream synthetic versatility .

Quantitative Differentiation Evidence for Methyl 1-phenylpiperazine-2-carboxylate versus Closest Structural Analogs


C2-Carboxylate Methyl Ester versus C2-Carboxylic Acid: Hydrogen Bond Donor Count and Calculated Lipophilicity Differences

Methyl 1-phenylpiperazine-2-carboxylate (MW 220.27 g/mol) contains a methyl ester at the C2 position, providing zero hydrogen bond donors (HBD) at the carboxylate moiety [1]. In contrast, 1-phenylpiperazine-2-carboxylic acid dihydrochloride (MW 279.16 g/mol) possesses a free carboxylic acid with one hydrogen bond donor and exists as a dihydrochloride salt [2]. This difference has direct implications for membrane permeability, with methyl ester prodrug strategies being widely employed in medicinal chemistry to enhance passive diffusion and oral bioavailability relative to free carboxylic acid counterparts [3].

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

N4 Secondary Amine Availability versus N4-Methylated Analog: Synthetic Versatility and Hydrogen Bonding Capacity

Methyl 1-phenylpiperazine-2-carboxylate retains a secondary amine at the N4 position of the piperazine ring (free NH group) [1]. This structural feature preserves the capacity for further orthogonal functionalization, including N-alkylation, N-acylation, or N-arylation reactions . In contrast, propyl 4-methyl-1-phenylpiperazine-2-carboxylate contains an N4-methyl substituent, which eliminates the hydrogen bond donor capability at this position and restricts further synthetic elaboration at the N4 site [2]. The presence of the secondary amine in the target compound is critical for SAR studies where N4 substitution is the variable being explored, whereas the N4-methylated analog is a terminal derivative unsuitable for further N-functionalization.

Parallel synthesis Library generation Building block functionalization

Core Scaffold Molecular Weight and Complexity versus 4-Benzyl-1-phenylpiperazine-2-carboxylate Derivatives

Methyl 1-phenylpiperazine-2-carboxylate has a molecular weight of 220.27 g/mol with a topological polar surface area (TPSA) of approximately 41.6 Ų (calculated based on piperazine carboxylate analogs), positioning it well within the physicochemical space suitable for fragment-based drug discovery and early lead optimization [1]. In contrast, ethyl 4-benzyl-1-phenylpiperazine-2-carboxylate possesses a molecular weight of 324.4 g/mol with substantially increased lipophilicity due to the N4-benzyl substituent . This molecular weight difference of >100 g/mol represents a significant departure from fragment-like properties, with the larger analog being more appropriate for later-stage lead optimization rather than initial fragment screening or early SAR exploration [2].

Fragment-based drug discovery Lead optimization Ligand efficiency metrics

Class-Level Structure-Function Relationships: 1-Phenylpiperazine Core Permeation Enhancement versus Cytotoxicity Trade-Off

Although direct assay data for methyl 1-phenylpiperazine-2-carboxylate are not reported in the peer-reviewed literature, class-level structure-function analysis of 1-phenylpiperazine derivatives provides critical selection guidance. In a study of 13 1-phenylpiperazine derivatives evaluated in Caco-2 intestinal epithelial models, 1-phenylpiperazine itself enhanced transepithelial transport with minimal cytotoxicity [1]. Notably, hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity, while aliphatic substitutions yielded efficacy and toxicity profiles comparable to the parent 1-phenylpiperazine [2]. Two derivatives (1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine) enhanced calcein permeability over 100-fold while displaying lower toxicity than 1-phenylpiperazine [3]. The C2-carboxylate methyl ester substitution in the target compound represents an aliphatic modification at the piperazine ring rather than the phenyl ring, suggesting that the core permeation-enhancing properties of the 1-phenylpiperazine scaffold may be retained without incurring the toxicity penalties associated with phenyl ring hydroxylation or amination [4].

Intestinal permeation enhancer Oral drug delivery Caco-2 monolayer assay

Chiral Resolution Potential: The C2 Stereocenter as a Strategic Differentiation Point

Methyl 1-phenylpiperazine-2-carboxylate contains a stereogenic center at the C2 position of the piperazine ring, where the carboxylate methyl ester is attached [1]. This chirality introduces the potential for enantiomer-specific biological activity and differential pharmacokinetic profiles between the (R)- and (S)-enantiomers. While the commercial compound is typically supplied as a racemic mixture, methodology exists for the kinetic resolution of methyl piperazine-2-carboxylate derivatives to obtain enantiomerically pure material . Specifically, methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate has been resolved using the low-cost enzyme alcalase to yield enantiomerically pure (S)-piperazine-2-carboxylic acid [2]. In contrast, symmetrical piperazine analogs lacking the C2 carboxylate substituent (such as 1-phenylpiperazine or 1-methyl-4-phenylpiperazine) are achiral and cannot be exploited for stereospecific target engagement or chiral discrimination studies [3].

Chiral synthesis Enantiomeric resolution Stereospecific pharmacology

Parallel Synthesis Compatibility: Solvent-Free N-Arylpiperazine Library Generation Methodology

The 1-phenylpiperazine scaffold, including derivatives such as methyl 1-phenylpiperazine-2-carboxylate, is amenable to parallel synthesis methodologies that enable rapid generation of structurally diverse compound libraries . A published practical method utilizes solvent-free bis-alkylation of anilines with 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride to prepare libraries of substituted 1-phenylpiperazine building blocks in parallel format [1]. This methodology yields analytically pure compounds in moderate to good yields (as reported in Table 1 of the publication) after crystallization from methanol [2]. The presence of the C2-carboxylate methyl ester provides an additional functional handle that can be exploited in subsequent diversification steps without interfering with the initial N-arylation chemistry, distinguishing this scaffold from simpler N-arylpiperazines that lack orthogonal functionalization sites [3].

Parallel synthesis Medicinal chemistry Building block libraries

Procurement-Relevant Application Scenarios for Methyl 1-phenylpiperazine-2-carboxylate Based on Differentiated Structural Evidence


Medicinal Chemistry Fragment Library Construction Requiring C2 Stereochemistry

When building fragment libraries for CNS or GPCR target screening, methyl 1-phenylpiperazine-2-carboxylate provides a 220.27 g/mol core with a defined stereocenter at C2, meeting fragment-like physicochemical criteria [1]. The presence of both the phenyl group (for π-stacking interactions) and the C2-carboxylate methyl ester (for hydrogen bond acceptance and potential electrostatic interactions) offers multiple vectors for target engagement. The chirality at C2 enables, if resolved, stereospecific SAR exploration that is impossible with achiral 1-phenylpiperazine or 1-methyl-4-phenylpiperazine [2].

Parallel Synthesis of N4-Diversified Phenylpiperazine Libraries

The secondary amine at the N4 position of methyl 1-phenylpiperazine-2-carboxylate permits orthogonal functionalization via alkylation, acylation, or reductive amination without affecting the C2 ester or N1-phenyl substituents [3]. This enables the systematic generation of compound libraries where N4 substitution is the variable, while the C2-carboxylate ester and N1-phenyl group serve as constant pharmacophoric elements. The established parallel synthesis methodology for 1-phenylpiperazine scaffolds (solvent-free bis-alkylation at 160-165°C) provides a validated starting point for library production .

Stereospecific Pharmacological Profiling of Piperazine-2-Carboxylate Enantiomers

For research programs investigating enantiomer-specific pharmacology at chiral biological targets (e.g., GPCRs, enzymes, or transporters), methyl 1-phenylpiperazine-2-carboxylate offers a racemic starting material that can be resolved to enantiomerically pure forms using established enzymatic methods [4]. This enables comparative evaluation of (R)- and (S)-enantiomers in functional assays, binding studies, or in vivo models. The C2 stereocenter represents a differentiation point unavailable in achiral phenylpiperazine analogs, allowing investigation of stereochemical determinants of target engagement and off-target selectivity [5].

Oral Permeation Enhancer Scaffold Development with Reduced Toxicity Liability

Based on class-level structure-function analysis of 1-phenylpiperazine derivatives in Caco-2 intestinal epithelial models, the target compound's C2-carboxylate ester represents an aliphatic substitution that is predicted to retain the permeation-enhancing efficacy of the parent scaffold while avoiding the toxicity increases associated with phenyl ring hydroxylation or amination [6]. This positions methyl 1-phenylpiperazine-2-carboxylate as a candidate scaffold for developing oral delivery formulations of macromolecular therapeutics, where the balance between transport enhancement and epithelial cytotoxicity is a critical design parameter [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-phenylpiperazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.